
Cain's quinolinium
描述
Cain’s quinolinium is a heterocyclic compound . It has been used in the protection of murine L1210 leukemia cells and bone marrow progenitor cells against mechlorethamine cytotoxicity .
Synthesis Analysis
The synthesis of various heterocyclic compounds, including Cain’s quinolinium, has been achieved using pyridinium ylides . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides .Molecular Structure Analysis
Quinolinium compounds are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .Chemical Reactions Analysis
Pyridinium ylides, which are nitrogen ylides that have a pyridinium N as a cationic component, are created from pyridinium salts . They are used in the synthesis of many significantly important heterocyclic intermediates .科学研究应用
化疗应用:Cain的喹啉盐对小鼠L1210白血病细胞和骨髓祖细胞具有细胞毒性。它显示出在保护这些细胞免受马克氯乙胺细胞毒性的潜力,展示了其在联合化疗中的应用 (Naujokaitis Sa, 1981)。
与组织脂质提取物的结合:对Cain的喹啉盐与来自各种大鼠组织(如肾脏、肝脏、心脏和骨骼肌)的脂质提取物的结合特性进行了研究。这种结合具有重要意义,因为它对癌症化疗有着重要影响 (Yesair, Callahan, Mccomish, & Taylor, 1979)。
与DNA的相互作用和结构分析:进行了涉及羟基自由基裂解方案和核磁共振的研究,以提供有关Cain的喹啉盐与四链DNA复合物的结构信息。这些发现有助于开发针对特定四链DNA的治疗药物 (Ranpura, Białońska, & Bolton, 2014)。
合成和生物活性:包括Cain的喹啉盐在内的喹啉盐具有多样的生物学特性,在抗菌、抗肿瘤等领域有应用。它们的合成和生物活性已经得到广泛审查,表明它们作为药物候选物的潜力 (Utreja, Sharma, Goyal, Kaur, & Kaushal, 2020)。
在光电材料中的应用:一些喹啉盐表现出强烈的荧光,并在光电材料中具有潜在应用,表明它们在生物医学应用之外的多样性 (Ge, Hu, Li, & Wang, 2016)。
安全和危害
属性
IUPAC Name |
4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O.2BrH/c1-34-16-13-25(14-17-34)31-22-8-10-24(11-9-22)33-29(36)20-3-6-23(7-4-20)32-27-15-18-35(2)28-12-5-21(30)19-26(27)28;;/h3-19H,30H2,1-2H3,(H,33,36);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIDEAUWOAYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=C5C=C(C=CC5=[N+](C=C4)C)N.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28Br2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50309-15-4 (ditosylate) | |
| Record name | Quinolinium dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
636.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50308-94-6 | |
| Record name | Quinolinium dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050308946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about how Cain's quinolinium interacts with biological systems?
A1: While a precise mechanism of action remains unclear, studies suggest this compound exhibits cytotoxic activity against both murine L1210 leukemia cells and bone marrow progenitor cells. [] Interestingly, at non-toxic concentrations, it displays a protective effect against mechlorethamine cytotoxicity in both cell types. [] This suggests a complex interaction with cellular components and warrants further investigation to elucidate its specific targets and downstream effects. Additionally, research indicates this compound exhibits binding affinity to lipid extracts from various rat tissues, including kidney, liver, heart, and skeletal muscle. [] This binding appears saturable and can be influenced by the presence of molecules like spermine, spermidine, calcium ions, and protons. [] These findings suggest this compound may interact with lipid membranes or lipid-associated proteins, potentially influencing membrane fluidity or cellular signaling pathways.
Q2: What is the structural characterization of this compound?
A2: this compound, specifically the analog referenced as NSC 113089 in one study, is described as 6-amino-1-ethyl-4-[p-[[p-[(1-ethylpyridinium-4-yl) amino] phenyl] carbamoyl]-anilino]-quinolinium dibromide. [] Unfortunately, the provided abstracts do not detail the molecular weight or spectroscopic data (e.g., NMR, IR) for this compound. Further research in chemical databases and literature is necessary to obtain this information.
Q3: What are the implications of combining this compound with other chemotherapeutic agents?
A4: Research shows promising results when this compound is combined with mechlorethamine in a murine L1210 leukemia model. [] While both agents alone resulted in limited survival rates (50% for this compound and 0% for mechlorethamine), the combination therapy at a 1:1 molar ratio significantly improved survival, leading to 100% long-term survivors. [] This finding highlights the potential of this compound in combination chemotherapy, potentially mitigating the toxicity of other agents while enhancing therapeutic efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




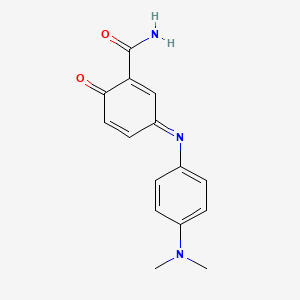
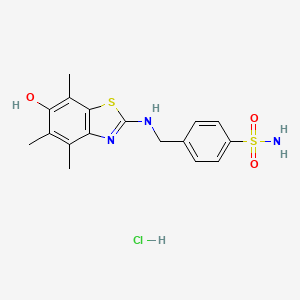
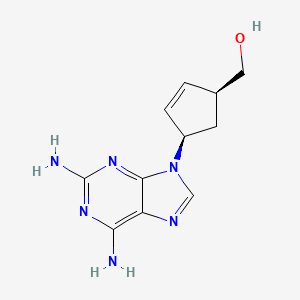
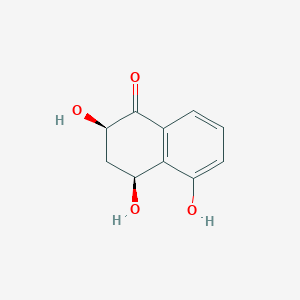
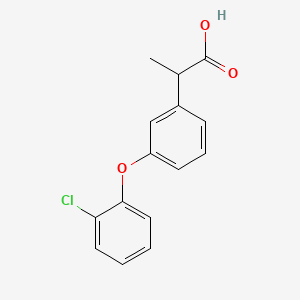
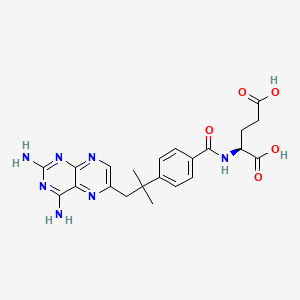

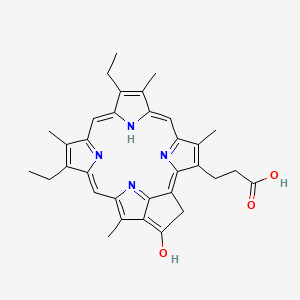


![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, magnesium salt (1:1)](/img/structure/B1203818.png)
![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
